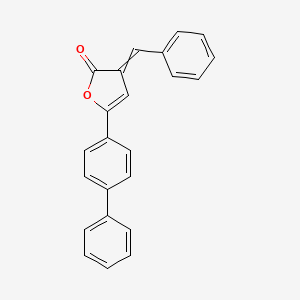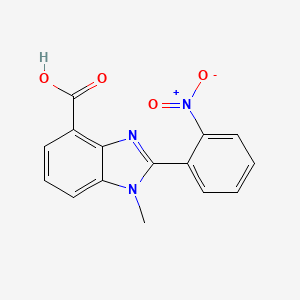![molecular formula C14H6F5NO2 B12592627 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene CAS No. 649758-72-5](/img/structure/B12592627.png)
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrophenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 2-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with a phosphonium ylide derived from pentafluorobenzene. This reaction is usually carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethenyl group, to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: 1,2,3,4,5-Pentafluoro-6-[2-(2-aminophenyl)ethenyl]benzene.
Oxidation: Epoxides or other oxidized forms of the ethenyl group.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological molecules and potential use in imaging or diagnostic applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.
Pathways Involved: The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the fluorinated benzene ring can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is unique due to the presence of both a highly fluorinated benzene ring and a nitrophenyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capacity and potential for diverse chemical modifications, making it valuable for various applications.
Propiedades
Número CAS |
649758-72-5 |
|---|---|
Fórmula molecular |
C14H6F5NO2 |
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H6F5NO2/c15-10-8(11(16)13(18)14(19)12(10)17)6-5-7-3-1-2-4-9(7)20(21)22/h1-6H |
Clave InChI |
ROOXPVLKLAPZGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)



![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)

![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)

![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)




